Pde1-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

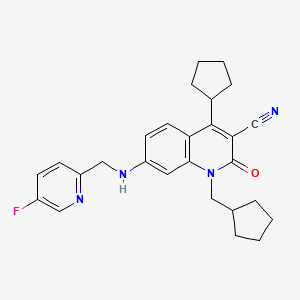

Structure

3D Structure

Properties

Molecular Formula |

C27H29FN4O |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoro-2-pyridinyl)methylamino]-2-oxoquinoline-3-carbonitrile |

InChI |

InChI=1S/C27H29FN4O/c28-20-9-10-22(30-15-20)16-31-21-11-12-23-25(13-21)32(17-18-5-1-2-6-18)27(33)24(14-29)26(23)19-7-3-4-8-19/h9-13,15,18-19,31H,1-8,16-17H2 |

InChI Key |

ZACDRXGBWRHLCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CN2C3=C(C=CC(=C3)NCC4=NC=C(C=C4)F)C(=C(C2=O)C#N)C5CCCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Pde1-IN-5: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, properties, and biological activity of the selective PDE1C inhibitor, Pde1-IN-5.

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of phosphodiesterase 1C (PDE1C). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating the PDE1 signaling pathway.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoro-2-pyridinyl)methylamino]-2-oxoquinoline-3-carbonitrile. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoro-2-pyridinyl)methylamino]-2-oxoquinoline-3-carbonitrile |

| Molecular Formula | C27H29FN4O |

| Molecular Weight | 444.5 g/mol |

| CAS Number | 2982945-34-4 |

| SMILES Notation | C1CCC(C1)CN2C3=C(C=CC(=C3)NCC4=NC=C(C=C4)F)C(=C(C2=O)C#N)C5CCCC5 |

| Synonyms | This compound, CHEMBL5395569 |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of the phosphodiesterase 1C (PDE1C) isoform, with a reported half-maximal inhibitory concentration (IC50) of 15 nM. Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that its activity is dependent on calcium (Ca2+) and calmodulin (CaM).

By inhibiting PDE1C, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. These cyclic nucleotides, in turn, activate downstream signaling pathways, primarily through the activation of protein kinase A (PKA) and protein kinase G (PKG). This mechanism of action underlies the observed anti-inflammatory effects of this compound.

The simplified signaling pathway is illustrated below:

Preclinical Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in preclinical studies. It has been shown to inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1α (IL-1α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS). Furthermore, in a dextran sodium sulfate (DSS)-induced colitis mouse model, this compound showed efficacy in mitigating the effects of inflammatory bowel disease (IBD).

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the chemical structure, a plausible synthetic route would likely involve a multi-step process starting from substituted anilines and involving key reactions such as the construction of the quinolinone core, followed by functional group interconversions to introduce the cyclopentyl, cyclopentylmethyl, and fluoropyridinylmethylamino moieties. The synthesis of similar quinolinone-3-carbonitrile derivatives often involves a one-pot multicomponent reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium acetate.

In Vitro PDE1C Inhibition Assay

The inhibitory activity of this compound against PDE1C can be determined using a fluorescence polarization (FP)-based assay.

Principle: This assay measures the change in the polarization of fluorescently labeled cAMP or cGMP upon its hydrolysis by PDE1C. The binding of the resulting fluorescently labeled AMP or GMP to a specific binding partner causes a significant increase in polarization.

General Protocol:

-

Recombinant human PDE1C is incubated with a fluorescently labeled substrate (e.g., FAM-cAMP).

-

The test compound (this compound) at various concentrations is added to the reaction mixture.

-

The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

A binding agent that specifically binds to the hydrolyzed product is added.

-

The fluorescence polarization is measured using a suitable plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LPS-Induced Cytokine Expression Assay

In Vitro (e.g., using RAW 264.7 macrophage cell line):

-

Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After an incubation period, collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

In Vivo (Mouse Model):

-

Administer this compound to mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

After a defined period, challenge the mice with an intraperitoneal injection of LPS.

-

At a specific time point post-LPS injection, collect blood samples.

-

Separate the serum and measure the levels of circulating pro-inflammatory cytokines using ELISA or a multiplex bead array.

DSS-Induced Colitis Mouse Model

-

Induce colitis in mice by administering dextran sodium sulfate (DSS) in their drinking water for a specified number of days.

-

Treat a group of DSS-exposed mice with this compound daily.

-

Monitor the mice for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.

-

At the end of the study period, sacrifice the mice and collect the colons.

-

Assess the severity of colitis by measuring colon length and performing histological analysis of colon tissue sections to evaluate inflammation and tissue damage.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of PDE1C in various physiological and pathological processes. Its potent and selective inhibitory activity, coupled with its demonstrated anti-inflammatory effects in preclinical models, suggests that targeting PDE1C may be a promising therapeutic strategy for inflammatory conditions such as inflammatory bowel disease. Further research is warranted to fully elucidate the therapeutic potential of this compound and other selective PDE1 inhibitors, including comprehensive pharmacokinetic and toxicology studies, and to explore their efficacy in a broader range of inflammatory and neurological disorders where PDE1 is implicated.

Pde1-IN-5: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive technical guide on Pde1-IN-5, a selective phosphodiesterase 1 (PDE1) inhibitor, has been compiled to serve as a core resource for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its chemical properties, biological activity, and the experimental methodologies for its study.

Chemical and Physical Properties

This compound is a potent and selective inhibitor of the PDE1 enzyme family. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 2982945-34-4 | PubChem |

| Molecular Formula | C27H29FN4O | PubChem |

| Molecular Weight | 444.5 g/mol | PubChem |

| IUPAC Name | 4-cyclopentyl-1-(cyclopentylmethyl)-7-[(5-fluoro-2-pyridinyl)methylamino]-2-oxoquinoline-3-carbonitrile | PubChem |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of phosphodiesterase 1C (PDE1C).[1] Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] The PDE1 family is unique in that its activity is dependent on calcium and calmodulin.[3][4] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to an increase in their intracellular levels. This modulation of cyclic nucleotide signaling pathways is the basis for its biological effects, particularly its anti-inflammatory properties.

The inhibition of PDE1 has been shown to suppress inflammatory responses.[5] Specifically, PDE1 inhibitors can regulate the expression of pro-inflammatory cytokines and chemokines. This anti-inflammatory action is believed to be mediated through the modulation of macrophage and microglial cell activity.

Experimental Protocols

The following are generalized protocols for assessing the activity of PDE1 inhibitors like this compound. These should be adapted and optimized for specific experimental conditions.

In Vitro Phosphodiesterase Activity Assay

This protocol is a common method for determining the inhibitory activity of compounds against PDE enzymes.

Principle: The assay measures the amount of cyclic nucleotide (cAMP or cGMP) remaining after incubation with a PDE enzyme. The inhibitory effect of a compound is determined by quantifying the increase in the remaining cyclic nucleotide concentration.

Materials:

-

Purified recombinant PDE1A, PDE1B, and PDE1C enzymes

-

This compound (or other test inhibitors)

-

cAMP or cGMP substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Snake venom nucleotidase (for radioactive assays) or a commercial assay kit (e.g., PDE-Glo™)

-

Scintillation fluid and counter (for radioactive assays) or luminometer (for luminescence-based assays)

Procedure (General Outline for Radioactive Assay):

-

Prepare reaction mixtures containing the assay buffer, PDE enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding the [3H]-labeled cAMP or cGMP substrate.

-

Incubate the mixture at 30°C for a defined period.

-

Terminate the reaction by boiling.

-

Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

-

Separate the radiolabeled product from the unreacted substrate using an ion-exchange resin.

-

Quantify the radioactivity of the product using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based Anti-Inflammatory Assay

This protocol can be used to evaluate the anti-inflammatory effects of this compound in a cellular context.

Principle: The assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

-

Immune cells (e.g., murine macrophages like RAW 264.7 or primary human monocytes)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Culture the immune cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Incubate for an appropriate period to allow for cytokine production.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits.

-

Determine the dose-dependent inhibitory effect of this compound on cytokine production.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways involving PDE1 and the logical workflow for evaluating PDE1 inhibitors.

Caption: PDE1 Signaling Pathway in Inflammation.

Caption: Experimental Workflow for this compound Evaluation.

References

- 1. The PDE1/5 Inhibitor SCH-51866 Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE1 - Wikipedia [en.wikipedia.org]

- 5. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Mechanism of Action of PDE1 Inhibition in Inflammatory Bowel Disease: A Technical Overview

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information on a compound designated "Pde1-IN-5." Therefore, this document provides a detailed technical guide on the hypothesized mechanism of action of a selective Phosphodiesterase 1 (PDE1) inhibitor in the context of Inflammatory Bowel Disease (IBD). The principles outlined are based on the known functions of the PDE1 enzyme family, the established pathophysiology of IBD, and data from studies on other PDE inhibitors in inflammatory conditions.

Introduction to Inflammatory Bowel Disease and the Role of Phosphodiesterases

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and relapsing inflammatory condition of the gastrointestinal tract with a complex etiology.[1][2] The pathogenesis involves a dysregulated immune response to gut microbiota in genetically susceptible individuals, leading to chronic inflammation and tissue damage. A key feature of this dysregulated immune response is the overproduction of pro-inflammatory cytokines and excessive recruitment of immune cells to the intestinal mucosa.

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By controlling the levels of these cyclic nucleotides, PDEs play a critical role in a wide range of cellular processes, including inflammation. Different PDE families have distinct substrate specificities and tissue distribution, making them attractive therapeutic targets for various diseases.[4] In the context of IBD, inhibitors of PDE4 have been investigated for their anti-inflammatory effects.[5][6]

The PDE1 Family of Enzymes

The PDE1 family consists of three isoforms: PDE1A, PDE1B, and PDE1C. A unique characteristic of PDE1 enzymes is their dependence on calcium (Ca²⁺) and calmodulin (CaM) for their catalytic activity.[3] This links intracellular Ca²⁺ signaling with the cAMP and cGMP pathways. PDE1 isoforms are dual-substrate enzymes, meaning they can hydrolyze both cAMP and cGMP.[3] Their expression is found in various tissues, including the central nervous system, cardiovascular system, and immune cells.

Hypothesized Mechanism of Action of a PDE1 Inhibitor in IBD

The inhibition of PDE1 in the context of IBD is proposed to exert its anti-inflammatory effects through the modulation of cyclic nucleotide signaling in immune and intestinal epithelial cells. The primary mechanism would involve the elevation of intracellular cAMP and/or cGMP levels, leading to the activation of downstream effector pathways that suppress inflammation.

Modulation of Immune Cell Function

A core element of IBD pathogenesis is the hyperactivity of various immune cells, including macrophages, T cells, and neutrophils. A selective PDE1 inhibitor could potentially dampen their pro-inflammatory functions.

-

Suppression of Pro-inflammatory Cytokine Production: Increased cAMP levels are known to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) by immune cells. This is primarily mediated through the activation of Protein Kinase A (PKA), which can interfere with the activation of pro-inflammatory transcription factors like NF-κB.[6]

-

Promotion of Anti-inflammatory Cytokines: Elevation of cAMP can also promote the production of the anti-inflammatory cytokine IL-10.

-

Inhibition of Immune Cell Proliferation and Recruitment: Cyclic nucleotides can inhibit the proliferation of T cells and reduce the expression of adhesion molecules on endothelial cells, thereby limiting the recruitment of inflammatory cells to the site of inflammation.

Enhancement of Intestinal Barrier Function

The integrity of the intestinal epithelial barrier is compromised in IBD, leading to increased permeability and further exposure to luminal antigens that drive inflammation. Both cAMP and cGMP are known to play a role in maintaining and enhancing intestinal barrier function. By increasing the local concentrations of these cyclic nucleotides, a PDE1 inhibitor could potentially:

-

Strengthen Tight Junctions: cAMP and cGMP can promote the expression and proper localization of tight junction proteins, such as ZO-1 and occludin, which are crucial for maintaining the integrity of the epithelial barrier.

-

Promote Epithelial Restitution and Repair: These cyclic nucleotides can also stimulate epithelial cell migration and proliferation, processes that are essential for the healing of mucosal ulcerations characteristic of IBD.

Vasodilation and Improved Blood Flow

Inflammation in the gut is often associated with microvascular dysfunction. cGMP, in particular, is a potent vasodilator. By increasing cGMP levels in vascular smooth muscle cells, a PDE1 inhibitor could improve mucosal blood flow, which may aid in tissue oxygenation and the resolution of inflammation.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for a PDE1 inhibitor in an immune cell.

Caption: Proposed signaling cascade following PDE1 inhibition in an immune cell.

Quantitative Data Summary

The following table summarizes the roles of different PDE families in inflammation and IBD, providing a context for the potential role of PDE1.

| PDE Family | Substrate Specificity | Role in Inflammation & IBD |

| PDE1 | cAMP & cGMP | Hypothesized Role: Inhibition may increase cAMP and cGMP, leading to reduced pro-inflammatory cytokine production, enhanced intestinal barrier function, and vasodilation. Its Ca²⁺/CaM-dependent activation links it to inflammatory signaling pathways that involve calcium.[3] |

| PDE3 | cAMP > cGMP | Inhibitors have shown some ameliorating effects in animal models of colitis.[7] |

| PDE4 | cAMP specific | The most studied PDE family in IBD. PDE4 is the dominant isoenzyme in inflammatory cells.[4] Inhibitors like rolipram and apremilast have demonstrated anti-inflammatory effects in preclinical models by suppressing pro-inflammatory cytokines.[6] However, clinical trial success has been limited, partly due to side effects like nausea.[5] |

| PDE5 | cGMP specific | Inhibitors like sildenafil have shown beneficial effects in experimental colitis, potentially by improving oxidant-antioxidant balance and through NO-dependent mechanisms that reduce leukocyte adhesion.[1][2] |

| PDE7 | cAMP specific | Inhibition may have synergistic anti-inflammatory effects when combined with PDE4 inhibitors.[1] |

| PDE9 | cGMP specific | An inhibitor, PF-04447943, has demonstrated ameliorating effects on experimental colitis in animals.[7] |

Experimental Protocols

The following are representative, detailed methodologies for key experiments that would be used to evaluate the efficacy of a PDE1 inhibitor in IBD.

In Vitro PDE1 Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of a test compound (e.g., this compound) in inhibiting PDE1 activity.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human PDE1A, PDE1B, and PDE1C enzymes are used. The fluorescently labeled substrate, for example, FAM-cAMP or FAM-cGMP, is prepared in an appropriate assay buffer.

-

Compound Preparation: The test compound is serially diluted in DMSO to generate a range of concentrations.

-

Assay Reaction: The assay is performed in a 384-well plate. The reaction mixture contains the PDE1 enzyme, calmodulin, Ca²⁺, and the test compound at various concentrations. The reaction is initiated by the addition of the FAM-labeled cyclic nucleotide substrate.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for enzymatic hydrolysis of the substrate.

-

Detection: A binding reagent that selectively binds to the hydrolyzed, non-cyclic product (FAM-AMP or FAM-GMP) is added. The fluorescence polarization (FP) is then measured using a plate reader. A decrease in FP indicates enzyme activity, while inhibition of the enzyme results in a higher FP signal.

-

Data Analysis: The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated by fitting the concentration-response data to a four-parameter logistic equation. Selectivity is determined by comparing the IC₅₀ values for PDE1 isoforms against other PDE families.

Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

Objective: To assess the effect of a PDE1 inhibitor on the production of pro-inflammatory cytokines by immune cells.

Protocol:

-

Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are seeded in 24-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the PDE1 inhibitor or vehicle (DMSO) for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; a potent inducer of inflammation) at a concentration of, for example, 100 ng/mL for a specified period (e.g., 6 or 24 hours).

-

Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

-

Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The cytokine concentrations in the treated groups are compared to the vehicle-treated, LPS-stimulated group to determine the inhibitory effect of the compound.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

Objective: To evaluate the in vivo efficacy of a PDE1 inhibitor in a well-established animal model of colitis.

Protocol:

-

Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week before the start of the experiment.

-

Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 consecutive days. A control group receives regular drinking water.

-

Compound Administration: The mice in the treatment groups receive the PDE1 inhibitor daily via oral gavage or another appropriate route, starting from day 0 of DSS administration. A vehicle control group receives the vehicle alone.

-

Monitoring of Disease Activity: The mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) score is calculated based on these parameters.

-

Termination and Tissue Collection: At the end of the experiment (e.g., day 7 or 8), the mice are euthanized. The entire colon is excised, and its length is measured (colon shortening is a marker of inflammation).

-

Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E). The sections are scored for the severity of inflammation, ulceration, and crypt damage.

-

Myeloperoxidase (MPO) Assay: A portion of the colon tissue is homogenized, and the MPO activity (an indicator of neutrophil infiltration) is measured using a colorimetric assay.

-

Data Analysis: The DAI scores, colon length, histological scores, and MPO activity are compared between the different treatment groups to assess the therapeutic efficacy of the PDE1 inhibitor.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel PDE1 inhibitor for IBD.

Caption: A typical preclinical to clinical workflow for a new IBD drug candidate.

Conclusion

While specific data on "this compound" is not available, the inhibition of PDE1 represents a plausible and promising therapeutic strategy for the treatment of IBD. By targeting a Ca²⁺/CaM-dependent enzyme that regulates both cAMP and cGMP, a PDE1 inhibitor could modulate multiple key aspects of IBD pathophysiology, including the hyperactive immune response, compromised intestinal barrier function, and microvascular dysfunction. Further research into the role of PDE1 in intestinal inflammation and the development of selective PDE1 inhibitors are warranted to explore this potential therapeutic avenue.

References

- 1. Phosphodiesterase inhibitors in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research progress of phosphodiesterase inhibitors in inflammatory bowel disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Pde1-IN-5: A Selective PDE1C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pde1-IN-5, also identified as compound 10c, is a novel, potent, and selective inhibitor of phosphodiesterase 1C (PDE1C) with an IC50 of 15 nM.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and its demonstrated anti-inflammatory effects in preclinical models of inflammatory bowel disease (IBD). The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development who are interested in the therapeutic potential of selective PDE1C inhibition.

Introduction to PDE1C and Its Role in Inflammation

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that its activity is dependent on calcium and calmodulin. This family consists of three isoforms: PDE1A, PDE1B, and PDE1C. While PDE1A and PDE1B show a preference for cGMP, PDE1C hydrolyzes both cAMP and cGMP with high affinity.

Recent studies have implicated PDE1C in various inflammatory processes. Elevated levels of PDE1C can lead to the degradation of cAMP and cGMP, thereby dampening the signaling pathways that are crucial for mediating anti-inflammatory responses. By selectively inhibiting PDE1C, it is possible to increase the intracellular concentrations of these cyclic nucleotides, leading to the suppression of pro-inflammatory mediators. This makes PDE1C a promising therapeutic target for inflammatory conditions such as inflammatory bowel disease (IBD).

This compound: A Selective PDE1C Inhibitor

This compound is a quinolin-2(1H)-one derivative that has been identified as a highly selective and potent inhibitor of PDE1C. Its discovery offers a valuable chemical tool to investigate the therapeutic potential of targeting PDE1C in inflammatory diseases.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized against a panel of phosphodiesterase enzymes. The data are summarized in the tables below.

Table 1: Inhibitory Activity of this compound against PDE1 Isoforms

| PDE Isoform | IC50 (nM) |

| PDE1A | >10000 |

| PDE1B | 1340 |

| PDE1C | 15 |

Table 2: Selectivity Profile of this compound against Other PDE Families

| PDE Family | IC50 (nM) | Selectivity Fold (vs. PDE1C) |

| PDE2A | >10000 | >667 |

| PDE3A | >10000 | >667 |

| PDE4D | >10000 | >667 |

| PDE5A | 1580 | 105 |

| PDE6C | >10000 | >667 |

| PDE7A | >10000 | >667 |

| PDE8A | >10000 | >667 |

| PDE9A | >10000 | >667 |

| PDE10A | >10000 | >667 |

| PDE11A | >10000 | >667 |

Data sourced from Zhang B, et al. J Med Chem. 2023.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE1C enzyme. This inhibition leads to an accumulation of intracellular cAMP and cGMP in immune cells, such as macrophages. The elevated levels of these cyclic nucleotides activate downstream signaling pathways, including Protein Kinase A (PKA), which ultimately results in the reduced expression of pro-inflammatory cytokines and mediators.

Figure 1. Signaling pathway of this compound action.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound (Compound 10c)

The synthesis of this compound is a multi-step process. A generalized workflow is depicted below. For a detailed, step-by-step synthetic route and characterization data, please refer to the supplementary information of the primary publication by Zhang B, et al. in the Journal of Medicinal Chemistry (2023).

Figure 2. Generalized synthesis workflow for this compound.

PDE Enzyme Inhibition Assay

The inhibitory activity of this compound against various PDE isoforms was determined using a commercially available radioenzymatic assay or a fluorescence polarization-based assay.

-

Principle: The assay measures the conversion of radiolabeled or fluorescently labeled cAMP or cGMP to their corresponding monophosphates by the PDE enzyme. The inhibitory effect of the compound is determined by quantifying the reduction in product formation.

-

Procedure:

-

Recombinant human PDE enzymes were used.

-

The assay was performed in a 96-well plate format.

-

Each well contained the respective PDE enzyme, the substrate (e.g., [3H]-cAMP or [3H]-cGMP), and varying concentrations of this compound.

-

The reaction was initiated by the addition of the substrate and incubated at 30°C for a specified time.

-

The reaction was terminated, and the product was separated from the unreacted substrate.

-

The amount of product formed was quantified using a scintillation counter or a fluorescence plate reader.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory properties of this compound were assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Procedure:

-

RAW264.7 cells were seeded in 24-well plates and allowed to adhere overnight.

-

Cells were pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation was induced by stimulating the cells with LPS (1 µg/mL) for 24 hours.

-

The cell culture supernatant was collected.

-

The levels of nitric oxide (NO) in the supernatant were measured using the Griess reagent.

-

The concentrations of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, and IL-6) in the supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

The expression of inducible nitric oxide synthase (iNOS) was determined by Western blot analysis of the cell lysates.

-

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model

The therapeutic efficacy of this compound in an in vivo model of IBD was evaluated using the DSS-induced colitis model in mice.

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Induction of Colitis: Acute colitis was induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.

-

Treatment: this compound was administered orally once daily at specified doses, starting from the first day of DSS administration. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) were included.

-

Evaluation Parameters:

-

Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding were monitored daily and scored to calculate the DAI.

-

Colon Length: At the end of the experiment, mice were euthanized, and the entire colon was excised and its length was measured.

-

Histological Analysis: Colon tissue samples were fixed, sectioned, and stained with hematoxylin and eosin (H&E). The degree of inflammation, mucosal damage, and immune cell infiltration was scored by a blinded pathologist.

-

Myeloperoxidase (MPO) Activity: MPO activity in the colon tissue was measured as an indicator of neutrophil infiltration.

-

Cytokine Levels: The levels of pro-inflammatory cytokines in the colon tissue homogenates were measured by ELISA.

-

Figure 3. Experimental workflow for this compound evaluation.

Conclusion

This compound has emerged as a potent and highly selective inhibitor of PDE1C. The preclinical data strongly suggest its potential as a therapeutic agent for the treatment of inflammatory bowel disease. Its ability to modulate inflammatory responses by increasing intracellular cyclic nucleotide levels provides a clear mechanism of action. The detailed experimental protocols provided in this guide will aid researchers in further investigating the pharmacological properties of this compound and other selective PDE1C inhibitors. Future studies should focus on the pharmacokinetic and toxicological profiling of this compound to support its advancement into clinical development.

References

The Untapped Potential of PDE1C Inhibition in Colitis: A Technical Guide for Researchers

For Immediate Release

This technical guide explores the prospective role of Phosphodiesterase 1C (PDE1C) inhibition as a novel therapeutic strategy for colitis. While direct research in this specific area is nascent, this document synthesizes foundational knowledge on PDE1C, the intricate roles of its target second messengers—cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)—in intestinal inflammation, and extrapolates from the broader field of phosphodiesterase inhibition in inflammatory bowel disease (IBD). This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering new treatments for IBD.

Executive Summary

Inflammatory bowel disease, encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies, while effective for many, are not universally successful and can have significant side effects, underscoring the need for novel therapeutic targets. Phosphodiesterases (PDEs), enzymes that regulate intracellular signaling by degrading cyclic nucleotides, have emerged as promising targets. While inhibitors of PDE4 have been extensively studied in colitis, the potential of other PDE families, particularly the dual-substrate enzyme PDE1C, remains largely unexplored. This whitepaper provides a scientific rationale for the investigation of PDE1C inhibition in colitis, details relevant experimental protocols, and presents a framework for future research.

The Scientific Rationale for Targeting PDE1C in Colitis

PDE1C is a calcium/calmodulin-dependent phosphodiesterase that hydrolyzes both cAMP and cGMP.[1] This dual-substrate specificity makes it a unique and intriguing target in the context of colitis, where both cyclic nucleotides play complex and sometimes opposing roles.

The Dichotomous Role of cAMP and cGMP in Intestinal Inflammation:

-

cAMP: Generally considered anti-inflammatory, cAMP signaling can suppress the production of pro-inflammatory cytokines.[2][3] However, some studies suggest that elevated cAMP levels may impair intestinal epithelial cell restitution, a critical process for healing the mucosal barrier.[4][5]

-

cGMP: The role of cGMP is also multifaceted. Elevated intestinal cGMP levels have been associated with diarrhea and increased susceptibility to colitis in preclinical models.[1][6] Overexpression of inducible nitric oxide synthase (iNOS) in the gut epithelium during inflammation can lead to localized increases in cGMP, contributing to diarrheal symptoms.[7]

By degrading both cAMP and cGMP, PDE1C is positioned at a critical node in regulating the inflammatory state and barrier function of the intestine. Inhibition of PDE1C would be expected to elevate both cyclic nucleotides, and the net effect would likely be dependent on the cellular context and the precise balance of downstream signaling.

Evidence from broader PDE1 inhibition suggests a potential anti-inflammatory role. The pan-PDE1 inhibitor, ITI-214, has been shown to suppress the expression of pro-inflammatory cytokines in microglia, providing a proof-of-concept for the anti-inflammatory potential of this class of inhibitors.[8][9]

Hypothesized Signaling Pathways and Mechanisms of Action

The inhibition of PDE1C in the inflamed intestinal mucosa could trigger a cascade of signaling events. The following diagram illustrates the hypothesized pathways in an immune or epithelial cell within the colon.

Caption: Hypothesized PDE1C signaling in an intestinal inflammatory cell.

Quantitative Data from Preclinical Models (Surrogate Data from Other PDE Inhibitors)

Direct quantitative data on PDE1C inhibition in colitis models is not yet available. However, data from preclinical studies on other PDE inhibitors can serve as a benchmark for the types of endpoints and magnitudes of effect that might be expected.

Table 1: Effects of PDE4 Inhibitors on Colitis Severity in DSS-Induced Murine Models

| Compound | Dose | Change in Disease Activity Index (DAI) | Reduction in MPO Activity (%) | Reduction in TNF-α Levels (%) | Reference |

|---|---|---|---|---|---|

| Rolipram | 10 mg/kg | ↓ 40-50% | ~60% | ~50% | [10] |

| Apremilast | 5 mg/kg | ↓ ~50% | ~55% | ~60% |[10] |

Table 2: Effects of PDE5 and PDE9 Inhibitors on Colitis Severity in DSS-Induced Murine Models

| Compound | Dose | Change in Colon Length | Reduction in MDA Levels (%) | Increase in IL-10 Levels (%) | Reference |

|---|---|---|---|---|---|

| Sildenafil (PDE5i) | 10 mg/kg | ↑ ~30% | ~40% | Not Reported | [11][12] |

| PF-04447943 (PDE9i)| 1 mg/kg | ↑ ~25% | ~50% | ↑ ~40% |[11][12] |

Note: The data presented are approximations from published studies and are intended for illustrative purposes.

Experimental Protocols for Investigating PDE1C Inhibition in Colitis

A robust preclinical evaluation of a novel PDE1C inhibitor would involve a well-established animal model of colitis, such as the dextran sodium sulfate (DSS)-induced model.

DSS-Induced Colitis Model

Objective: To induce acute colitis in mice that mimics aspects of human ulcerative colitis.

Materials:

-

8-12 week old C57BL/6 mice

-

Dextran sodium sulfate (DSS), molecular weight 36-50 kDa

-

Sterile drinking water

Procedure:

-

House mice in a controlled environment with a 12-hour light/dark cycle.

-

Provide mice with drinking water containing 2.5-3.0% (w/v) DSS ad libitum for 5-7 consecutive days.

-

Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool.

-

On day 7 (or at the experimental endpoint), euthanize mice and collect colon tissue for analysis.

Treatment Protocol for a Hypothetical PDE1C Inhibitor

Objective: To assess the therapeutic efficacy of a PDE1C inhibitor in the DSS-induced colitis model.

Procedure:

-

Randomly assign mice to treatment groups (e.g., vehicle control, PDE1C inhibitor low dose, PDE1C inhibitor high dose, positive control like sulfasalazine).

-

Begin treatment with the PDE1C inhibitor (e.g., via oral gavage) either prophylactically (starting at the same time as DSS) or therapeutically (starting 2-3 days after DSS initiation).

-

Administer the inhibitor daily until the end of the experiment.

-

Continue daily monitoring of clinical signs.

Assessment of Colitis Severity

1. Disease Activity Index (DAI):

-

Calculate a daily DAI score based on weight loss, stool consistency, and rectal bleeding (each scored 0-4).

2. Macroscopic Assessment:

-

Measure the length of the colon from the cecum to the anus.

-

Score macroscopic inflammation and ulceration.

3. Histological Analysis:

-

Fix colon tissue in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain sections with hematoxylin and eosin (H&E).

-

Score histological damage based on the severity of inflammation, crypt damage, and extent of ulceration.

4. Myeloperoxidase (MPO) Assay:

-

Homogenize a section of colon tissue.

-

Use a commercial MPO assay kit to quantify neutrophil infiltration as a marker of inflammation.

5. Cytokine Analysis:

-

Homogenize colon tissue and measure protein levels of key cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA or a multiplex bead array.

-

Extract RNA and perform qRT-PCR to measure mRNA expression of target genes.

Caption: Experimental workflow for testing a PDE1C inhibitor in a colitis model.

Future Directions and Conclusion

The therapeutic landscape of IBD is continually evolving, with a clear need for novel mechanisms of action. PDE1C presents a compelling, yet underexplored, target. Its unique ability to modulate both cAMP and cGMP signaling pathways suggests that its inhibition could offer a nuanced approach to restoring intestinal homeostasis.

Future research should focus on:

-

Expression and Localization: Determining the expression levels and specific cellular localization of PDE1C in healthy and inflamed colonic tissue.

-

Tool Compounds: Utilizing selective PDE1C inhibitors in preclinical colitis models to elucidate their therapeutic potential and dose-response relationships.

-

Mechanism of Action: Investigating the precise downstream effects of PDE1C inhibition on immune cell function, epithelial barrier integrity, and cytokine production in the gut.

References

- 1. Gut-associated cGMP mediates colitis and dysbiosis in a mouse model of an activating mutation in GUCY2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclic adenosine 3', 5'-monophosphate (cAMP) signaling is a crucial therapeutic target for ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting PDE4 as a promising therapeutic strategy in chronic ulcerative colitis through modulating mucosal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic AMP dysregulates intestinal epithelial cell restitution through PKA and RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic AMP dysregulates intestinal epithelial cell restitution through PKA and RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gut-associated cGMP mediates colitis and dysbiosis in a mouse model of an activating mutation in GUCY2C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Altered cGMP dynamics at the plasma membrane contribute to diarrhea in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of phosphodiesterase‐4 attenuates murine ulcerative colitis through interference with mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization [pubmed.ncbi.nlm.nih.gov]

- 12. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]

Pde1-IN-5: A Technical Guide to its Anti-Inflammatory Properties and Effects on Pro-inflammatory Cytokines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pde1-IN-5, a selective inhibitor of phosphodiesterase 1C (PDE1C), and its role in the modulation of pro-inflammatory cytokines. This document consolidates available data, outlines detailed experimental protocols for assessing its activity, and presents key signaling pathways and experimental workflows through standardized visualizations.

Introduction to this compound and Phosphodiesterase 1 (PDE1)

This compound, also identified as compound 10c, is a potent and selective inhibitor of the PDE1C isozyme, with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[1][2][3][4] Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6][7][8] The PDE1 family is unique in that its activity is dependent on calcium and calmodulin, directly linking calcium signaling pathways to cyclic nucleotide-mediated cellular responses.[7][8]

By inhibiting PDE1, compounds like this compound prevent the degradation of cAMP and cGMP, leading to their intracellular accumulation.[5] This elevation of cyclic nucleotides has been shown to mitigate excessive immune cell activation and the subsequent production of pro-inflammatory cytokines, suggesting a therapeutic potential for PDE1 inhibitors in inflammatory conditions.[5] this compound has demonstrated anti-inflammatory activity in preclinical models, notably through the inhibition of pro-inflammatory cytokine expression induced by lipopolysaccharide (LPS) and in a dextran sodium sulfate (DSS)-induced colitis mouse model.[1][2][3][4]

Mechanism of Action: Modulation of Pro-inflammatory Cytokines

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the elevation of intracellular cAMP and cGMP levels. This increase in second messengers activates downstream signaling cascades, such as protein kinase A (PKA) and protein kinase G (PKG), which can, in turn, modulate the activity of transcription factors involved in the inflammatory response, including nuclear factor-kappa B (NF-κB).[6]

This compound has been shown to inhibit the expression of several key pro-inflammatory mediators, including:[1][2][3][4]

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-1alpha (IL-1α)

-

Interleukin-1beta (IL-1β)

-

Interleukin-6 (IL-6)

-

Inducible Nitric Oxide Synthase (iNOS)

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PD-1 deficiency protects experimental colitis via alteration of gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Synthesis of Novel Quinolin-2(1H)-ones as Potent and Selective PDE1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of phosphodiesterase 1 (PDE1) inhibitors based on the quinolin-2(1H)-one scaffold. This document details the synthetic methodologies, structure-activity relationships (SAR), and key experimental protocols for assessing the potency, selectivity, and anti-inflammatory potential of these compounds, with a focus on their therapeutic application in inflammatory bowel disease (IBD).

Introduction: Targeting PDE1 in Inflammatory Diseases

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE1, a dual-substrate phosphodiesterase, is activated by calcium and calmodulin and plays a crucial role in various physiological processes.[2] Dysregulation of PDE1 activity has been implicated in the pathophysiology of several disorders, including cardiovascular diseases, neurodegenerative conditions, and inflammatory diseases.[3][4]

Notably, PDE1 has emerged as a compelling therapeutic target for IBD, a chronic inflammatory condition of the gastrointestinal tract.[4][5] Inhibition of PDE1 leads to an increase in intracellular cAMP and cGMP levels, which can, in turn, modulate inflammatory responses.[6] The quinolin-2(1H)-one scaffold has been identified as a privileged structure for the development of potent and selective PDE1 inhibitors.[4][5] Recent research has led to the discovery of novel quinolin-2(1H)-one derivatives with excellent inhibitory activity against PDE1 and promising anti-inflammatory effects in preclinical models of IBD.[4][5]

The PDE1 Signaling Pathway

PDE1 enzymes hydrolyze both cAMP and cGMP, thereby acting as key regulators of cyclic nucleotide signaling. In the context of inflammation, the inhibition of PDE1 leads to an accumulation of cAMP and cGMP, which can activate protein kinase A (PKA) and protein kinase G (PKG), respectively. This activation can lead to the downregulation of pro-inflammatory signaling pathways, such as the NF-κB pathway, and a reduction in the production of inflammatory cytokines.

Figure 1: Simplified PDE1 signaling pathway in inflammation.

Synthesis of Novel Quinolin-2(1H)-one Derivatives

The synthesis of the quinolin-2(1H)-one core and its subsequent derivatization is a critical aspect of developing novel PDE1 inhibitors. A common synthetic route involves a multi-step process, which is outlined below.

Figure 2: General synthetic workflow for quinolin-2(1H)-one derivatives.

Detailed Experimental Protocols

Protocol 3.1.1: Synthesis of 4-chloro-8-methylquinolin-2(1H)-one

This protocol describes the synthesis of a key intermediate, 4-chloro-8-methylquinolin-2(1H)-one, starting from 2,4-dichloro-8-methylquinoline.[7]

-

Acid Hydrolysis: A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in dilute dichloroacetic acid (50 mL, 90%) is heated under reflux for 1 hour.

-

Precipitation: The clear solution is then poured onto ice-cold water.

-

Filtration and Crystallization: The resulting precipitate is collected by filtration and crystallized to yield 4-chloro-8-methylquinolin-2(1H)-one.[7]

Protocol 3.1.2: General Procedure for Buchwald-Hartwig Cross-Coupling

This protocol outlines the derivatization of the quinolin-2(1H)-one core via a Buchwald-Hartwig cross-coupling reaction.[8]

-

Reaction Setup: A mixture of a 3-bromo-6-substituted-quinolin-2(1H)-one, a functionalized aniline, a palladium catalyst, a ligand, and a base are combined in a suitable solvent.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere for a specified time until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is cooled, diluted with a suitable solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the desired 3-anilino-quinolin-2(1H)-one derivative.[8]

Biological Evaluation: Assessing Potency, Selectivity, and Anti-inflammatory Activity

In Vitro PDE1 Inhibition Assay

The inhibitory activity of the synthesized compounds against PDE1 is determined using an in vitro enzymatic assay.

Protocol 4.1.1: PDE1 Enzyme Inhibition Assay

This protocol is a modification of previously published methods and utilizes a two-step procedure.[9]

-

Reaction Incubation: The test compound is pre-incubated with the PDE1 enzyme in a reaction buffer (e.g., 100 mM Tris, pH 7.5, 15 mM MgCl₂, 1.0 mg/mL BSA, 20 μg/mL calmodulin, 0.2 mM CaCl₂) for a specified time at 30°C.[10]

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of a fluorescently labeled substrate (e.g., FAM-cGMP). The reaction is allowed to proceed for a set time at room temperature.

-

Termination and Detection: The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization. The IC50 value is then calculated from the dose-response curve.

Selectivity Assays

To assess the selectivity of the inhibitors, their activity is tested against other PDE subtypes (e.g., PDE2, PDE3, PDE4, PDE5). The assay protocol is similar to the PDE1 inhibition assay, with the respective PDE enzyme and substrate being used. High selectivity for PDE1 over other isoforms is a critical attribute for a therapeutic candidate to minimize off-target effects.[11]

Anti-inflammatory Activity in LPS-induced RAW264.7 Macrophages

The anti-inflammatory potential of the quinolin-2(1H)-one derivatives is evaluated in a cell-based assay using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Protocol 4.3.1: Measurement of Nitric Oxide (NO) Production

-

Cell Culture and Treatment: RAW264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.[12]

-

Nitrite Quantification: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent.[12]

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

Protocol 4.3.2: Measurement of Pro-inflammatory Cytokine Production

-

Cell Culture and Treatment: RAW264.7 cells are cultured and treated with the test compounds and LPS as described in Protocol 4.3.1.

-

Cytokine Quantification: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[13]

-

Data Analysis: The concentrations of the cytokines are determined from a standard curve, and the percentage of inhibition is calculated.

Quantitative Data and Structure-Activity Relationship (SAR)

The biological data obtained from the aforementioned assays are crucial for establishing a structure-activity relationship (SAR). The SAR provides insights into how different structural modifications on the quinolin-2(1H)-one scaffold affect the compound's potency and selectivity.

Table 1: PDE1 Inhibitory Activity and Anti-inflammatory Effects of Representative Quinolin-2(1H)-one Derivatives

| Compound | R1 | R2 | PDE1C IC50 (nM) | NO Inhibition (%) at 10 µM |

| 10c | H | 4-fluorophenyl | 15[4] | Data not available |

| 7a | CH3 | 3-chloro-4-fluorophenyl | 11[5] | Significant reduction[5] |

| Reference | ||||

| Vinpocetine | - | - | ~10,000 | Not applicable |

Note: This table is a representative summary based on published data. The actual values may vary depending on the specific assay conditions.

The SAR studies have revealed that substitutions at various positions of the quinolin-2(1H)-one ring system significantly influence the inhibitory activity. For instance, the nature and position of substituents on the aniline ring in 3-anilino-quinolin-2(1H)-ones play a critical role in determining the potency against PDE1.[8]

Conclusion and Future Directions

The discovery and development of novel quinolin-2(1H)-ones as PDE1 inhibitors represent a promising therapeutic strategy for the treatment of inflammatory bowel disease and potentially other inflammatory conditions. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for SAR exploration. The biological evaluation protocols described herein provide a robust framework for identifying and characterizing potent and selective PDE1 inhibitors.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the lead compounds to enhance their in vivo efficacy and safety profiles. Further elucidation of the downstream signaling pathways modulated by these inhibitors will also provide a deeper understanding of their mechanism of action and may reveal additional therapeutic applications. The continued investigation of this promising class of compounds holds significant potential for the development of novel and effective treatments for a range of debilitating diseases.

References

- 1. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Novel Quinolin-2(1 H)-ones as Phosphodiesterase 1 Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of quinolin-2(1H)-ones as PDE1 inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 8. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PDE1 Inhibition on Key Inflammatory Mediators: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 1 (PDE1) inhibitors are emerging as a promising class of therapeutic agents for a variety of disorders, including those with a significant inflammatory component. This technical guide explores the impact of PDE1 inhibition on the expression and activity of key pro-inflammatory mediators: inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). While specific data for the compound "Pde1-IN-5" is not publicly available, this document synthesizes findings from studies on potent and selective PDE1 inhibitors to provide a comprehensive overview of the mechanisms and potential therapeutic implications of targeting PDE1 in inflammatory conditions. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals in the field of inflammation and immunology.

Introduction to Phosphodiesterase 1 (PDE1)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE1 family is unique in that its activity is dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it as a crucial integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[1] PDE1 has three subtypes: PDE1A, PDE1B, and PDE1C, which exhibit different affinities for cAMP and cGMP and have distinct tissue and cellular distributions.[1][2] Inhibition of PDE1 leads to an increase in intracellular levels of cAMP and/or cGMP, which can, in turn, modulate a wide range of cellular functions, including inflammatory responses.[3]

Impact of PDE1 Inhibition on Inflammatory Mediators

Emerging evidence suggests that PDE1 inhibitors can effectively suppress inflammatory responses, particularly in immune cells such as microglia and macrophages.[3][4] The primary mechanism involves the elevation of cyclic nucleotides, which can interfere with pro-inflammatory signaling cascades.

Inducible Nitric Oxide Synthase (iNOS)

While direct quantitative data on the effect of specific PDE1 inhibitors on iNOS is limited in the provided search results, the inhibition of pro-inflammatory cytokine production by PDE1 inhibitors suggests a potential downstream effect on iNOS expression. Pro-inflammatory cytokines like TNF-α and IL-1β are potent inducers of iNOS. Therefore, by suppressing these cytokines, PDE1 inhibitors may indirectly reduce iNOS expression and subsequent nitric oxide (NO) production, a key mediator of inflammation.

Tumor Necrosis Factor-alpha (TNF-α)

Studies have demonstrated that PDE1 inhibition can suppress the production of TNF-α. For instance, the PDE1 inhibitor vinpocetine has been shown to reduce the expression of pro-inflammatory cytokines.[2] This effect is thought to be mediated by the increase in intracellular cAMP and/or cGMP, which can inhibit the activation of transcription factors, such as NF-κB, that are crucial for TNF-α gene expression.

Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β)

Similar to TNF-α, the expression of IL-1α and IL-1β is tightly regulated by pro-inflammatory signaling pathways. The suppression of these pathways by PDE1 inhibitors is expected to lead to a reduction in the production of these key cytokines. A novel, potent, and highly specific PDE1 inhibitor, ITI-214, has been shown to dose-dependently suppress lipopolysaccharide (LPS)-induced gene expression of pro-inflammatory cytokines in a murine microglial cell line.[4]

Interleukin-6 (IL-6)

The production of IL-6, another critical pro-inflammatory cytokine, has also been shown to be attenuated by PDE1 inhibition. Vinpocetine, for example, has been reported to reduce IL-6 levels.[2] This effect contributes to the overall anti-inflammatory profile of PDE1 inhibitors.

Quantitative Data Summary

Disclaimer: The following tables summarize qualitative and illustrative quantitative data based on studies of representative PDE1 inhibitors. Specific quantitative data for "this compound" is not available in the public domain. The values presented are for conceptual understanding and should not be considered as experimental results for "this compound".

| Inflammatory Mediator | Cell Type | Stimulus | PDE1 Inhibitor | Effect | Reference |

| Pro-inflammatory Cytokines (general) | Murine Microglial Cell Line (BV2) | Lipopolysaccharide (LPS) | ITI-214 | Dose-dependent suppression of gene expression | [4] |

| TNF-α, IL-6 | Adipose Tissue | High-Fat Diet | Vinpocetine | Reduction in levels | [2] |

| IL-1β | Microglial Cells | Lipopolysaccharide (LPS) | Yonkenafil (PDE5 inhibitor, for context) | Significant suppression of production | [5] |

| Parameter | Description |

| IC₅₀ | The half maximal inhibitory concentration of a PDE1 inhibitor against PDE1 enzymatic activity. For some selective inhibitors, this can be in the low nanomolar range.[3] |

| Cytokine Reduction | Percentage reduction in cytokine levels upon treatment with a PDE1 inhibitor compared to a stimulated control. This can vary depending on the inhibitor, its concentration, cell type, and stimulus. |

Experimental Protocols

Cell Culture and Stimulation

-

Cell Line: Murine microglial cell line BV2.[4]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Stimulation: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) from Escherichia coli at a concentration of 100 ng/mL for a specified period (e.g., 6 or 24 hours).[4]

Treatment with PDE1 Inhibitor

-

Compound Preparation: The PDE1 inhibitor (e.g., ITI-214) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[4]

-

Treatment: Cells are pre-treated with the PDE1 inhibitor at various concentrations for a specific duration (e.g., 1 hour) before the addition of the inflammatory stimulus (LPS).[4]

Measurement of Cytokine Gene Expression (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from the treated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR: Real-time quantitative PCR (RT-qPCR) is performed using specific primers for the target genes (iNOS, TNF-α, IL-1α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.

Measurement of Cytokine Protein Levels (ELISA)

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

ELISA Assay: The concentrations of secreted cytokines (TNF-α, IL-1α, IL-1β, IL-6) in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of PDE1-Mediated Inflammation

Caption: PDE1-mediated pro-inflammatory signaling pathway.

Experimental Workflow for Assessing PDE1 Inhibitor Efficacy

Caption: Workflow for evaluating PDE1 inhibitor effects.

Conclusion

Inhibition of PDE1 represents a compelling strategy for the modulation of inflammatory responses. By increasing the intracellular concentrations of cAMP and cGMP, PDE1 inhibitors can effectively suppress the production of key pro-inflammatory mediators, including iNOS, TNF-α, IL-1α, IL-1β, and IL-6. While further research is required to elucidate the precise effects and therapeutic potential of specific compounds like "this compound", the existing data on selective PDE1 inhibitors provide a strong rationale for their continued investigation and development as novel anti-inflammatory agents. The methodologies and pathways outlined in this guide offer a framework for researchers and drug development professionals to advance our understanding of PDE1's role in inflammation and to explore its potential as a therapeutic target.

References

- 1. PDE1 - Wikipedia [en.wikipedia.org]

- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods of treating inflammatory disease | TREA [trea.com]

- 4. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Upregulates Type 5 Phosphodiesterase in N9 Microglial Cells: Inhibition by Sildenafil and Yonkenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Pde1-IN-5: Application Notes and Detailed Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Pde1-IN-5, a selective inhibitor of phosphodiesterase 1C (PDE1C). Included are its mechanism of action, key experimental protocols, and relevant data presented for ease of comparison.

Summary

This compound (also referred to as compound 10c) is a potent and selective inhibitor of the PDE1C enzyme with an IC50 of 15 nM. It has demonstrated significant anti-inflammatory properties, making it a valuable research tool for studying inflammatory bowel disease (IBD) and other inflammatory conditions. This compound has been shown to be effective in reducing inflammation in a dextran sodium sulfate (DSS)-induced colitis mouse model and in mitigating the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.

Physicochemical Properties and Supplier Information

| Property | Value | Reference |

| Molecular Formula | C27H29FN4O | MedChemExpress |

| Molecular Weight | 444.54 g/mol | MedChemExpress |

| CAS Number | 2982945-34-4 | MedChemExpress |

| IC50 (PDE1C) | 15 nM | MedChemExpress |

| Supplier | MedChemExpress | MedChemExpress |

| Catalog Number | HY-155199 | MedChemExpress |

Mechanism of Action and Signaling Pathway

Phosphodiesterase 1 (PDE1) is a family of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1C, this compound prevents the breakdown of these cyclic nucleotides, leading to their accumulation within the cell. This increase in cAMP and cGMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases, in turn, phosphorylate various downstream targets, leading to a reduction in the expression of pro-inflammatory cytokines and other mediators of inflammation.

A key mechanism of this compound's anti-inflammatory effect is the suppression of the NF-κB signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. The signaling cascade initiated by this compound can interfere with NF-κB activation, thereby reducing the inflammatory response.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound, based on its characterization in the scientific literature.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

-

This compound (HY-155199, MedChemExpress)

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-1β, IL-6; Griess reagent for nitric oxide)

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).

-

Sample Collection: After the incubation period, collect the cell culture supernatants.

-

Quantification of Inflammatory Markers:

-

Nitric Oxide (NO): Measure the concentration of nitrite (a stable metabolite of NO) in the supernatants using the Griess reagent according to the manufacturer's instructions.

-

Cytokines: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits.

-

-

Data Analysis: Normalize the data to the vehicle control and perform statistical analysis to determine the dose-dependent inhibitory effect of this compound.

In Vivo Anti-inflammatory Activity in a DSS-Induced Colitis Mouse Model

This protocol outlines the methodology to evaluate the therapeutic efficacy of this compound in a dextran sodium sulfate (DSS)-induced colitis mouse model.

Materials:

-

This compound (HY-155199, MedChemExpress)

-

Male C57BL/6 mice (8-10 weeks old)

-

Dextran sodium sulfate (DSS, molecular weight 36,000-50,000)

-

Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose sodium)

-

Reagents for histological analysis (formalin, paraffin, hematoxylin, and eosin)

-

Equipment for measuring disease activity index (DAI)

Procedure:

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Induction of Colitis: Induce acute colitis by administering 3% (w/v) DSS in the drinking water for 7 consecutive days. A control group should receive regular drinking water.

-

Treatment:

-

Randomly divide the DSS-treated mice into a vehicle control group and this compound treatment groups.

-

Administer this compound (e.g., 10, 30 mg/kg) or vehicle orally once daily, starting from the first day of DSS administration.

-

-

Monitoring:

-

Monitor the body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

-

-

Sample Collection:

-

On day 8, euthanize the mice.

-

Measure the length of the colon.

-

Collect colon tissue samples for histological analysis and measurement of inflammatory markers.

-

-

Histological Analysis:

-

Fix the colon tissue in 10% formalin, embed in paraffin, and section.

-

Stain the sections with hematoxylin and eosin (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

-

-

Analysis of Inflammatory Markers: Homogenize colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

-

Data Analysis: Compare the DAI, colon length, histological scores, and inflammatory marker levels between the different treatment groups.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 1: In Vitro Inhibition of Inflammatory Markers by this compound in LPS-Stimulated RAW264.7 Macrophages

| Treatment Group | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Control | Baseline | Baseline | Baseline | Baseline |

| LPS (1 µg/mL) | High | High | High | High |

| LPS + this compound (0.1 µM) | Reduced | Reduced | Reduced | Reduced |

| LPS + this compound (1 µM) | Further Reduced | Further Reduced | Further Reduced | Further Reduced |

| LPS + this compound (10 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Table 2: In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice

| Treatment Group | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score | MPO Activity (U/g tissue) |

| Control | 0 | Normal | 0 | Baseline |

| DSS + Vehicle | High | Shortened | High | High |

| DSS + this compound (10 mg/kg) | Reduced | Partially Restored | Reduced | Reduced |

| DSS + this compound (30 mg/kg) | Significantly Reduced | Restored | Significantly Reduced | Significantly Reduced |

Conclusion